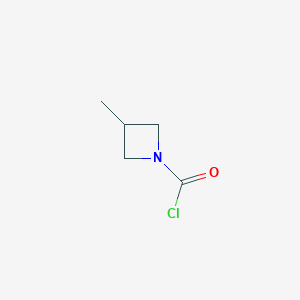
3-(3,4-Dimethylphenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3,4-Dimethylphenoxy)propanoic acid” is an organic compound with the molecular formula C11H14O3 . It has a molecular weight of 194.23 . This compound belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Molecular Structure Analysis
The InChI code for “3-(3,4-Dimethylphenoxy)propanoic acid” is 1S/C11H14O3/c1-8-3-4-10(7-9(8)2)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
“3-(3,4-Dimethylphenoxy)propanoic acid” is a powder at room temperature . It has a melting point of 154-156 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Benzofuro(2,3-c)pyrazol-3(1H)-ones : A study by Hogale, Shirke, and Kharade (1995) explores the synthesis of 2-(2,4-Dimethylphenoxy)propionic acid, which closely relates to 3-(3,4-Dimethylphenoxy)propanoic acid, used in the formation of benzofuro(2,3-c)pyrazol-3(1H)-ones (Hogale, Shirke, & Kharade, 1995).
- Water-Soluble Thermo-sensitive Resin : An et al. (2015) synthesized 3-(dimethylamino)propanoic acid, closely related to the compound , for developing water-soluble resin with potential applications in thermal laser imaging (An, Yu, Pu, & Li, 2015).
- Synthesis of Optically Pure Isoquinolinecarboxylic Acid : Research by O'reilly, Derwin, and Lin (1990) on synthesizing optically pure isoquinolinecarboxylic acid utilized a compound structurally similar to 3-(3,4-Dimethylphenoxy)propanoic acid, highlighting its role in medicinal chemistry (O'reilly, Derwin, & Lin, 1990).
Biological and Pharmaceutical Applications
- Chiral Stationary Phases for Enantioseparation : Chen et al. (2011) synthesized derivatives of diacids, including compounds akin to 3-(3,4-Dimethylphenoxy)propanoic acid, for use in chiral stationary phases, aiding in the separation of enantiomers in pharmaceuticals (Chen, Li, Xiao, Chen, Li, & Bai, 2011).
- Synthesis of Antioxidant Compounds : Dovbnya et al. (2022) conducted research on synthesizing antioxidant compounds using structures related to 3-(3,4-Dimethylphenoxy)propanoic acid, indicating its relevance in developing novel antioxidant agents (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
Material Science and Polymer Chemistry
- Synthesis of Functionalized Toluene Derivatives : Cai et al. (2007) explored the synthesis of 3-(2'-tolyl)propanoic acid, a derivative of the compound in focus, for applications in material science and polymer chemistry (Cai, Fu, Li, Wan, & Shi, 2007).
Other Applications
- Study on Copper Complexes with Herbicides : Psomas et al. (1998) investigated copper complexes with herbicides including compounds structurally related to 3-(3,4-Dimethylphenoxy)propanoic acid, demonstrating its potential in agricultural chemistry (Psomas, Dendrinou-Samara, Philippakopoulos, Tangoulis, Raptopoulou, Samaras, & Kessissoglou, 1998).
- Interactions in Organic Compounds : Shimada et al. (2015) studied interactions between similar compounds and saccharides, which can have implications in understanding the physiological functions of such compounds (Shimada, Sato, Tokuji, & Nakamura, 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-3-4-10(7-9(8)2)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFLEOPCOYQELR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25173-39-1 |
Source


|
| Record name | 3-(3,4-dimethylphenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(2-methylphenyl)-N~4~-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-1,4-dicarboxamide](/img/structure/B2418787.png)
![4-(5-Fluoropyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2418788.png)
![[(1R)-3-Methyl-1-[[2-methyl-2-[[2-(trifluoromethyl)benzoyl]amino]propanoyl]amino]butyl]boronic acid](/img/structure/B2418789.png)
![N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2418791.png)


![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2418796.png)
![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2418799.png)
![Diethyl 2,2'-[piperazine-1,4-diylbis(carbonothioylimino)]dibenzoate](/img/structure/B2418802.png)

![4-amino-N-isopropyl-5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2418805.png)
![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2418807.png)
![(E)-4-(Dimethylamino)-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]but-2-enamide](/img/structure/B2418808.png)